3-Chloro-6-fluoro-2-hydroxyphenylboronic acid
Description
3-Chloro-6-fluoro-2-hydroxyphenylboronic acid (C₆H₄BClF(OH)O₂) is a boronic acid derivative featuring chloro, fluoro, and hydroxyl substituents on an aromatic ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science. The hydroxyl group at the ortho position distinguishes this compound from simpler chloro-fluoro phenylboronic acids, enhancing its acidity and influencing its reactivity in catalytic processes .
Properties
Molecular Formula |
C6H5BClFO3 |
|---|---|
Molecular Weight |
190.37 g/mol |
IUPAC Name |
(3-chloro-6-fluoro-2-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BClFO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10-12H |
InChI Key |
ZIQRSOWCRHYXEX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1O)Cl)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid typically involves the borylation of the corresponding halogenated phenol. One common method is the palladium-catalyzed borylation of 3-chloro-6-fluoro-2-hydroxyphenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-fluoro-2-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, toluene, and water at 80-100°C.
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or K2CO3 in solvents like DMF or DMSO.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 3-Chloro-6-fluoro-2-oxophenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-fluoro-2-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid primarily involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and drug development . The chloro and fluoro substituents enhance the compound’s reactivity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogs, identified via cheminformatics similarity assessments (0.88–0.92), include:
Key Observations :
Physical and Chemical Properties
| Property | 3-Chloro-6-fluoro-2-hydroxyphenylboronic Acid (Target) | 3-Bromo-2-chloro-6-fluorophenylboronic Acid | (2-Chloro-6-fluorophenyl)boronic acid |
|---|---|---|---|
| Molecular Formula | C₆H₄BClF(OH)O₂ | C₆H₄BBrClFO₂ | C₆H₅BClFO₂ |
| Molar Mass (g/mol) | ~198.36 (estimated) | 253.26 | 192.36 |
| Density (g/cm³) | ~1.6–1.8 (predicted) | 1.85 | 1.45–1.55 (typical) |
| Boiling Point (°C) | ~300–350 (estimated) | 359.2 | 280–310 |
| pKa | ~6.5–7.0 (hydroxyl lowers pKa) | 7.05 | 8.2–8.5 |
Analysis :
- The hydroxyl group in the target compound reduces its pKa compared to non-hydroxylated analogs (e.g., 8.2–8.5 for (2-Chloro-6-fluorophenyl)boronic acid) .
- Bromine substitution increases molar mass and boiling point due to higher atomic weight and stronger van der Waals forces .
Biological Activity
3-Chloro-6-fluoro-2-hydroxyphenylboronic acid (C₆H₄BClFO₃) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl ring substituted with chlorine, fluorine, and hydroxyl groups. These substituents influence its electronic properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of the hydroxyl group enhances hydrogen bonding capabilities, while the halogen atoms can affect steric hindrance and lipophilicity.
Research indicates that 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid can interact with various biological targets through reversible covalent bonds. This interaction is crucial for its pharmacological effects, particularly in the inhibition of specific enzymes and receptors.
Inhibition of Enzymes
One significant area of study involves the compound's role as an inhibitor of protein-tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways. For example, studies have shown that similar boronic acids can inhibit Mycobacterium tuberculosis protein-tyrosine phosphatase B (MptpB), which is involved in the bacterium’s virulence. The inhibitory activity is often quantified using IC50 values, which measure the concentration required to inhibit 50% of enzyme activity.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid and related compounds:
| Compound | Target | IC50 (μM) | Effect |
|---|---|---|---|
| 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid | MptpB | TBD | Potentially reduces virulence |
| 2-Chloro-6-fluoro-5-hydroxyphenylboronic acid | Various PTPs | 0.4 | Significant selectivity over human PTPs |
| Other boronic acids | Various cancer cell lines | Varies | Antitumor activity observed |
Case Studies
- Antimicrobial Activity : A study explored the antimicrobial properties of related phenylboronic acids against various pathogens, including Escherichia coli and Candida albicans. The results indicated moderate antibacterial activity, suggesting potential applications in treating infections caused by resistant strains.
- In Vivo Efficacy : In animal models, compounds structurally similar to 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid were tested for their ability to reduce bacterial loads in infections. Results showed significant reductions in lung bacterial burden when treated with these compounds, highlighting their therapeutic potential against tuberculosis.
- DNA Interaction Studies : Experimental studies have shown that boronic acids can bind to DNA, affecting its structure and function. This interaction may lead to the modulation of gene expression, providing insights into their potential as therapeutic agents targeting genetic diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
